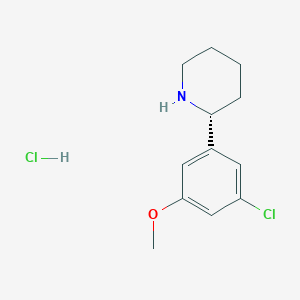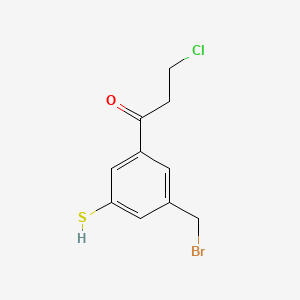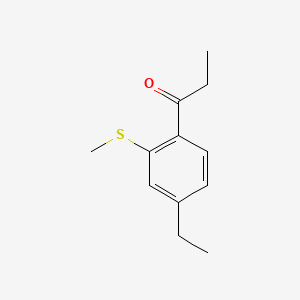
1-(4-Ethyl-2-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethyl-2-(methylthio)phenyl)propan-1-one is an organic compound characterized by its unique structure, which includes an ethyl group, a methylthio group, and a propanone backbone
Preparation Methods
The synthesis of 1-(4-Ethyl-2-(methylthio)phenyl)propan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2-(methylthio)benzaldehyde and propanone.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Ethyl-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
1-(4-Ethyl-2-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as photoinitiators for UV-curable coatings.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4-Ethyl-2-(methylthio)phenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one and 2-methyl-4’-(methylthio)-2-morpholinopropiophenone share structural similarities.
Uniqueness: The presence of the ethyl group and the specific arrangement of functional groups in this compound confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(4-ethyl-2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16OS/c1-4-9-6-7-10(11(13)5-2)12(8-9)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
GJWKNDCXOVIUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)CC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



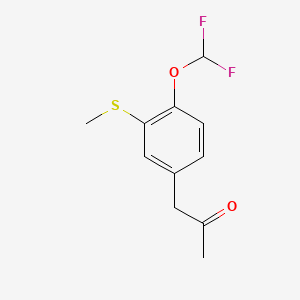
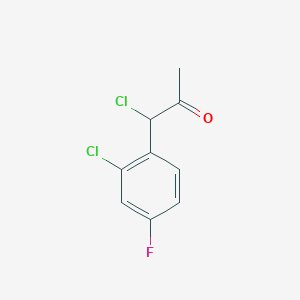
![tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14051830.png)
![4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B14051838.png)
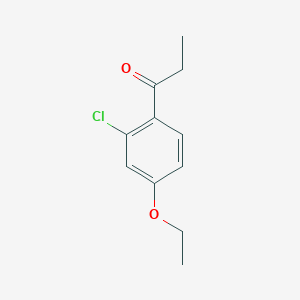

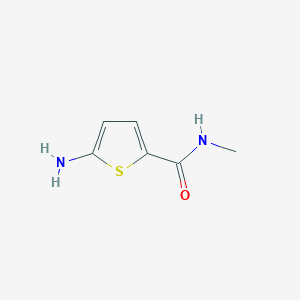
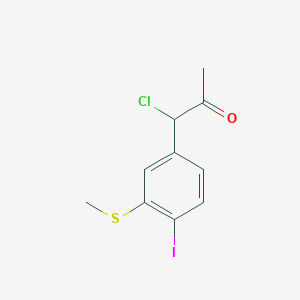

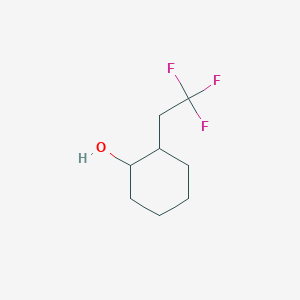
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)
